molecular formula C11H14N2OS B2910905 N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide CAS No. 476278-60-1

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2910905
CAS No.: 476278-60-1
M. Wt: 222.31
InChI Key: CLFNMMOLJGJDIL-UHFFFAOYSA-N
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Description

N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a partially saturated benzothiazole core (4,5,6,7-tetrahydro-1,3-benzothiazole) linked to a cyclopropanecarboxamide group. The cyclopropane ring introduces steric constraints and metabolic stability, making this compound a candidate for pharmaceutical development .

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c14-10(7-5-6-7)13-11-12-8-3-1-2-4-9(8)15-11/h7H,1-6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFNMMOLJGJDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N2SC_{16}H_{18}N_{2}S, with a molecular weight of approximately 286.45 g/mol. The compound features a cyclopropane ring and a benzothiazole moiety, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC16H18N2SC_{16}H_{18}N_{2}S
Molecular Weight286.45 g/mol
IUPAC NameThis compound
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid with the appropriate amine derivative of 4,5,6,7-tetrahydro-1,3-benzothiazole. Various synthetic routes have been explored to optimize yield and purity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:

  • In vitro studies showed that derivatives of benzothiazole were effective against various cancer cell lines including lung cancer (A549) and breast cancer (MCF-7).
  • IC50 values for related compounds were reported in the range of 2–10 µM against these cell lines .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties:

  • Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria revealed notable inhibition zones.
  • The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .

The biological effects of this compound are believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in tumor proliferation or inflammatory pathways.
  • DNA Binding : Similar compounds have shown the ability to bind to DNA in the minor groove, affecting replication and transcription processes .

Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of various benzothiazole derivatives including this compound:

  • Cell Lines Tested : A549 (lung), MCF-7 (breast), and HCT116 (colon).
  • Results : Compounds exhibited IC50 values ranging from 4.01 µM to 10.0 µM across different assays. Notably, the compound showed higher activity in 2D assays compared to 3D models .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial potential of benzothiazole derivatives:

  • Microbial Strains : Tested against E. coli and S. aureus.
  • Findings : The compound exhibited significant antibacterial activity with MIC values as low as 32 µg/mL against S. aureus.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Tetrahydrobenzothiazole vs. Aromatic Benzothiazole
  • TAK 632: Contains a fully aromatic benzothiazole with electron-withdrawing substituents (cyano, fluoro), enhancing planar rigidity and target selectivity for kinases .
  • Compound 3 (): Utilizes the same tetrahydrobenzothiazole core but substitutes the cyclopropanecarboxamide with a propanoic acid group, increasing hydrophilicity and altering biological interactions .
Substituent Effects
  • Cyclopropanecarboxamide: Present in the target compound and TAK 632, this group contributes to metabolic stability and steric hindrance. In TAK 632, additional fluorophenoxy and trifluoromethylphenylacetyl groups enhance kinase inhibition .
  • Indole Derivatives () : Replace benzothiazole with indole cores but retain cyclopropanecarboxamide, suggesting divergent therapeutic targets (e.g., anti-inflammatory vs. kinase inhibition) .

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